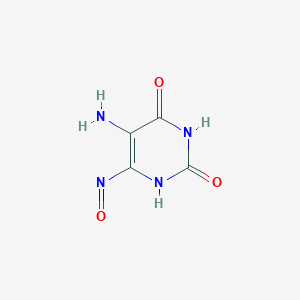

5-Amino-6-nitrosopyrimidine-2,4(1h,3h)-dione

Description

Properties

Molecular Formula |

C4H4N4O3 |

|---|---|

Molecular Weight |

156.10 g/mol |

IUPAC Name |

5-amino-6-nitroso-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4N4O3/c5-1-2(8-11)6-4(10)7-3(1)9/h5H2,(H2,6,7,9,10) |

InChI Key |

OIZYDOJMEDKKFN-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N=O)N |

Origin of Product |

United States |

Preparation Methods

Malonic Acid Ester Condensation

As demonstrated in the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines, monosubstituted malonic acid diesters react with guanidine under alkaline conditions to form the pyrimidine core. For example:

Adapting this method, a 5-amino-substituted malonic ester could undergo cyclization to yield the 5-aminopyrimidine precursor. The nitroso group at position 6 may then be introduced via post-cyclization modification.

Enaminone Intermediate Utilization

Parallel synthesis techniques for pyrimidine-5-carboxamides highlight the utility of enaminone intermediates. For instance, Masamune-Claisen condensation of itaconic acid derivatives with activating agents (e.g., CDI) generates β-keto esters, which are subsequently cyclized with amidines. While this approach targets carboxamide derivatives, analogous strategies could be tailored to install amino and nitroso groups at specific positions.

Functional Group Interconversion Strategies

Nitrosation of 5-Aminouracil Derivatives

Analytical and Purification Considerations

Spectroscopic Characterization

Key analytical data for related pyrimidines provide benchmarks for structural verification:

-

H NMR : In 2-amino-5-methylpyrimidine-4,6-diol, the NH and OH protons resonate as broad singlets at δ 6.88 and 10.70, respectively. For the nitroso derivative, deshielding effects would shift these signals upfield.

-

C NMR : The carbonyl carbons in uracil derivatives typically appear near δ 160–165 ppm. Nitroso group incorporation introduces additional deshielding at adjacent carbons.

Purification Techniques

Parallel synthesis workflows for pyrimidine carboxamides emphasize the use of recrystallization (e.g., water/acetone mixtures) and chromatographic methods. Given the polar nature of this compound, reversed-phase HPLC or silica gel chromatography with polar eluents (e.g., ethyl acetate/methanol) may be required.

Challenges and Optimization Opportunities

Nitroso Group Stability

Nitroso compounds are prone to dimerization and redox reactions. Stabilization strategies could include:

-

Conducting reactions at low temperatures (0–5°C)

-

Using anhydrous solvents to minimize hydrolysis

-

Adding radical scavengers (e.g., BHT) to prevent oxidative degradation

Regioselectivity in Nitrosation

Positional selectivity during nitrosation must be controlled. Computational modeling (e.g., DFT calculations) of the pyrimidine ring’s electron density could predict favorable sites for nitroso group attachment, guiding experimental design.

Biological Relevance and Applications

Although biological data for this compound are unavailable in the reviewed literature, structurally related compounds exhibit significant bioactivity:

-

2-Amino-4,6-dichloropyrimidines show nitric oxide inhibition (IC values < 50 μM)

-

Thienopyrimidines demonstrate antimicrobial and cytotoxic properties The nitroso group’s ability to modulate redox signaling suggests potential applications in immunology or oncology, warranting further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives.

Reduction: Reduction reactions can convert nitroso groups to amino groups.

Substitution: The amino and nitroso groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist to certain receptors or inhibit the activity of enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Key Research Findings and Gaps

Synthetic Challenges: Nitroso-containing pyrimidines require precise reaction control to avoid over-oxidation or decomposition, as seen in azidoquinoline-dione reactions .

Biological Data Limitations : While alkylated and halogenated analogs (e.g., 7a ) have demonstrated antibacterial effects, the bioactivity of nitroso derivatives remains underexplored.

Biological Activity

5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molar Mass : Approximately 142.13 g/mol

- Structure : The compound features a pyrimidine ring with an amino group and a nitroso group, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown varying degrees of inhibition against several bacterial strains:

| Bacterial Strain | Inhibition Percentage (%) |

|---|---|

| Bacillus subtilis | 49.53 |

| Bacillus amyloliquefaciens | 37.11 |

| Pseudomonas putida | 12.62 |

These findings suggest that the compound could be developed as a potential antibacterial agent, particularly in agricultural or clinical settings where bacterial resistance is a growing concern .

2. Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. One key target is dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. Inhibition of DHFR can disrupt DNA synthesis and is a strategy employed in developing antibacterial and antiparasitic drugs. Preliminary studies indicate that this compound may inhibit DHFR effectively; however, further research is required to confirm its selectivity and efficacy.

Case Study: Antiproliferative Effects

A study examined the antiproliferative effects of various compounds, including this compound, on cancer cell lines. The compound demonstrated notable activity against colorectal cancer cells in vitro, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism through which this compound exerts its biological effects may involve:

- Nitroso Group Activity : The nitroso group can participate in redox reactions and may influence cellular signaling pathways.

- Enzyme Interaction : As an enzyme inhibitor, it may alter metabolic pathways critical for cell proliferation and survival.

Q & A

Q. What are the established synthetic routes for 5-Amino-6-nitrosopyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via diazotization of 6-aminouracil derivatives followed by nitroso group introduction. For example:

- Step 1 : Dissolve 6-aminouracil in ice-cold HCl/water.

- Step 2 : Add sodium nitrite (NaNO₂) dropwise at 0°C to form a diazonium intermediate.

- Step 3 : Introduce the nitroso group using sodium azide (NaN₃) or other nitroso sources.

Optimization involves controlling pH (<2), temperature (0–5°C), and stoichiometry (1:1 molar ratio of amine to nitrite). Purification via filtration or recrystallization yields the product as a colored powder .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The nitroso group (NO) causes deshielding of adjacent protons (δ 8–10 ppm for C5-H). The amino group (NH₂) appears as a broad singlet (δ 5–6 ppm). Carbonyl signals (C2=O, C4=O) resonate at δ 160–170 ppm .

- IR Spectroscopy : Confirm NO stretching (~1500 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., m/z 172 for C₄H₄N₄O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reactivity of the nitroso group in this compound?

Methodological Answer: Discrepancies in nitroso reactivity (e.g., electrophilicity vs. nucleophilicity) may arise from solvent polarity or substituent effects.

- Kinetic Studies : Compare reaction rates in polar (DMF) vs. non-polar (toluene) solvents.

- Computational Analysis : Use DFT calculations (e.g., Gaussian) to map electron density and frontier molecular orbitals (HOMO/LUMO) of the nitroso group.

- Isotopic Labeling : Track nitroso participation using ¹⁵N-labeled reagents .

Q. What experimental designs are effective for evaluating the biological activity of nitroso-substituted pyrimidinediones?

Methodological Answer:

- In Vitro Assays : Test antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains. Use microdilution methods (MIC values) with controls like streptomycin .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., alkyl chains at N1/N3) and compare bioactivity. For example, 1,3-dibutyl analogs show enhanced membrane penetration .

- Enzyme Inhibition Studies : Screen against kinases (e.g., eEF-2K) using fluorescence-based assays .

Q. How can computational modeling guide the design of derivatives with improved stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.